molecular formula C20H23N3O B2457704 4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide CAS No. 1421514-55-7

4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide

Cat. No.: B2457704
CAS No.: 1421514-55-7
M. Wt: 321.424
InChI Key: MUYRVJSZJIGAKW-UHFFFAOYSA-N
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Description

4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide is a chemical compound with a complex structure that includes a cyclopropyl group, two phenyl groups, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Cyclopropylation: Introduction of the cyclopropyl group to the piperazine ring.

    Phenylation: Addition of phenyl groups to the piperazine ring.

    Carboxamidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide include:

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies.

Properties

IUPAC Name

4-cyclopropyl-N,2-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20(21-17-9-5-2-6-10-17)23-14-13-22(18-11-12-18)15-19(23)16-7-3-1-4-8-16/h1-10,18-19H,11-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYRVJSZJIGAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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